molecular formula C19H26N4O4S B2732109 N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide CAS No. 1705551-58-1

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2732109
CAS No.: 1705551-58-1
M. Wt: 406.5
InChI Key: GPGOVGFUKLIRAV-UHFFFAOYSA-N
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Description

The compound N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a piperidine core, a 1,2,4-oxadiazolylmethyl substituent, and an o-tolyl aromatic group.

Properties

IUPAC Name

N-methyl-N-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-14-7-4-5-9-16(14)19-20-17(27-21-19)11-15-8-6-10-23(12-15)18(24)13-22(2)28(3,25)26/h4-5,7,9,15H,6,8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOVGFUKLIRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide involves several steps:

  • Formation of 1,2,4-oxadiazole ring: : The initial step usually involves the condensation of an acyl hydrazide with an amidoxime to form the 1,2,4-oxadiazole ring.

  • Functionalization of piperidine ring: : The next step involves the functionalization of the piperidine ring at a specific position to introduce the desired substituents.

  • Coupling of fragments: : The oxadiazole and piperidine fragments are then coupled via a suitable linker under specific reaction conditions.

  • Final modifications:

Industrial Production Methods

In industrial settings, the production of this compound might involve optimized and scaled-up versions of the above synthetic routes. Typical conditions include:

  • High-throughput reactors: to ensure uniform reaction conditions and efficient mixing.

  • Automated purification systems: to streamline the isolation and purification of the final product.

  • Quality control measures: such as HPLC and NMR spectroscopy to verify the purity and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions with appropriate reducing agents can convert the oxadiazole ring into more reduced forms such as amines.

  • Substitution: : The presence of multiple functional groups allows for substitution reactions, where specific atoms or groups are replaced with other atoms or groups under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are typically used under mild to moderate conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used in these transformations.

  • Substitution: : Suitable nucleophiles and electrophiles are employed, depending on the specific site and nature of the substitution reaction.

Major Products

The major products formed from these reactions include:

  • Sulfoxides and sulfones: from oxidation.

  • Amines and related reduced products: from reduction.

  • Variously substituted derivatives: from substitution reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group. The synthesis typically involves multiple steps requiring precise control of reaction conditions to ensure high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for characterization purposes.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The specific mechanism may involve interference with bacterial enzyme systems or cellular signaling pathways .

Anticancer Activity

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide has also been investigated for its anticancer potential. Compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown significant growth inhibition in cancer cell lines like OVCAR-8 and NCI-H40 .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical in determining the therapeutic potential of any drug candidate. Preliminary studies suggest that compounds similar to this compound exhibit favorable ADME characteristics, which warrant further investigation for clinical applications .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer activity of oxadiazole derivatives, it was found that specific analogs showed over 80% growth inhibition against certain tumor cell lines. This highlights the potential of this compound in cancer therapy .

CompoundCell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of related oxadiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated substantial antibacterial activity, suggesting that N-methyl-N-(2-oxo...) could be a promising candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide involves multiple molecular targets and pathways:

  • Enzyme inhibition: : This compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.

  • Receptor modulation: : It can interact with certain receptors, altering their conformation and modulating downstream signaling pathways.

  • Cellular pathways: : The compound can affect various cellular pathways, leading to changes in cell function, proliferation, or survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

exclusively discusses the SHELX software suite for crystallography, which is unrelated to the chemical or biological properties of the compound .

Table 1: Hypothetical Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Potential Applications
N-methyl-N-(2-oxo-2-...[target compound] Piperidine 1,2,4-Oxadiazole, o-tolyl, sulfonamide Unknown (no data)
Celecoxib Pyrazole Sulfonamide, trifluoromethyl COX-2 inhibitor
Dorzolamide Thienothiopyran Sulfonamide, ethoxythiophene Carbonic anhydrase inhibitor

Key Notes:

  • Sulfonamide-based drugs (e.g., celecoxib, dorzolamide) often target enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase due to sulfonamide's hydrogen-bonding capacity.
  • The 1,2,4-oxadiazole moiety is known for metabolic stability and π-π stacking interactions in receptor binding, as seen in antiviral and anticancer agents. However, its role in this compound remains speculative without data .

Research Findings and Limitations

No peer-reviewed studies or crystallographic data for the target compound were identified in the provided evidence. While SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement and structure solution , their application to this compound cannot be confirmed without experimental data.

Biological Activity

N-methyl-N-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a piperidine ring, an oxadiazole moiety, and a methanesulfonamide group, suggesting diverse biological activity and potential applications in medicinal chemistry. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H23N5O3C_{21}H_{23}N_5O_3, with a molecular weight of 393.447 g/mol. Its structure includes:

  • Piperidine ring : Contributes to the compound's pharmacological properties.
  • Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer effects.
  • Methanesulfonamide group : Enhances solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines:

Compound TypeCell Lines TestedIC50 Values (µM)
Oxadiazole DerivativesHeLa (cervical cancer), CaCo-2 (colon cancer)92.4 (average)
Other DerivativesMultiple cancer typesRanges from 0.011 to 17.5

The specific mechanism may involve the inhibition of key enzymes or interference with cellular signaling pathways critical for tumor growth.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential therapeutic applications in infectious diseases .

Enzyme Inhibition

The compound may interact with several biological targets:

  • Human Deacetylase Sirtuin 2 (HDSirt2) : Inhibitors show promise in neurodegenerative disease treatment.
  • Carbonic Anhydrase (CA) : Implicated in regulating pH and fluid balance.
  • Histone Deacetylase (HDAC) : Targeted for cancer therapy due to its role in gene expression regulation.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : A comprehensive evaluation found that certain oxadiazole derivatives exhibited strong cytotoxicity against human cancer cell lines and showed selective agonist properties against chemokine receptors .
  • Synthesis and Evaluation : Research on related sulfonamides indicated that modifications to the oxadiazole structure could enhance biological activity, leading to compounds with improved efficacy against specific targets .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis of this compound requires a multi-step approach, focusing on:

  • Stepwise Functionalization: Begin with constructing the 1,2,4-oxadiazole ring via cyclization of nitrile and hydroxylamine derivatives under basic conditions (e.g., NaOH/K₂CO₃ in DMF) .
  • Piperidine Coupling: Introduce the o-tolyl-substituted oxadiazole to the piperidine moiety using alkylation or reductive amination, ensuring steric hindrance is minimized by optimizing solvent polarity (e.g., DMSO for solubility) .
  • Methanesulfonamide Integration: React the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final sulfonamide group .
  • Purification: Employ column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to isolate high-purity product .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm connectivity of the oxadiazole, piperidine, and sulfonamide groups. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the labile oxadiazole ring .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry (if chiral centers exist), employ SHELX software for structure refinement using single-crystal data .

Advanced: How can researchers resolve contradictions in spectral data interpretation?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Isotopic Labeling: Use deuterated reagents to track reaction pathways and identify byproducts interfering with spectral clarity .
  • Dynamic NMR: Analyze temperature-dependent NMR to detect conformational flexibility or rotamers causing signal splitting .

Advanced: What computational strategies predict the compound’s biological targets and binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with sulfonamide-binding pockets). Focus on the oxadiazole’s π-π stacking and sulfonamide’s hydrogen-bonding motifs .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Pharmacophore Mapping: Align with known bioactive scaffolds (e.g., COX-2 inhibitors) to hypothesize anti-inflammatory or antimicrobial activity .

Advanced: How to optimize reaction conditions for high yield and purity during scale-up?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for oxadiazole formation and switch to THF for sulfonylation to reduce side reactions .
  • Catalyst Optimization: Use Pd/C for coupling steps, monitoring turnover frequency (TOF) to prevent catalyst poisoning .
  • Design of Experiments (DoE): Apply response surface methodology (RSM) to balance temperature (60–100°C), stoichiometry, and reaction time .

Basic: What role do the oxadiazole and piperidine moieties play in bioactivity?

Methodological Answer:

  • Oxadiazole: Enhances metabolic stability and participates in hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Piperidine: Introduces conformational rigidity, improving selectivity for CNS targets (e.g., serotonin receptors) due to its sp³-hybridized nitrogen .

Advanced: How to analyze stereochemical outcomes in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
  • Circular Dichroism (CD): Compare experimental CD spectra with TD-DFT simulations to assign absolute configuration .
  • X-ray Crystallography: Resolve racemic mixtures by co-crystallizing with a chiral resolving agent (e.g., tartaric acid) .

Advanced: What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxadiazole ring cleavage) .
  • Stabilizers: Add antioxidants (BHT) or lyophilize the compound to prevent hydrolysis of the sulfonamide group .

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